(2-Chloro-benzylamino)-acetic acid

Medicinal Chemistry Chemical Procurement Synthetic Intermediate Sourcing

(2-Chloro-benzylamino)-acetic acid (CAS 88720-45-0), systematically named N-[(2-chlorophenyl)methyl]glycine, is a halogenated, N-substituted glycine derivative with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol. It features a glycine backbone functionalized with a 2-chlorobenzyl moiety at the amino group, classifying it as a non-proteinogenic amino acid analog.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 88720-45-0
Cat. No. B180898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-benzylamino)-acetic acid
CAS88720-45-0
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC(=O)O)Cl
InChIInChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
InChIKeyCBQHOZRSTUYWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-benzylamino)-acetic acid (CAS 88720-45-0): An Ortho-Chlorinated N-Substituted Glycine Building Block for Specialist Synthesis


(2-Chloro-benzylamino)-acetic acid (CAS 88720-45-0), systematically named N-[(2-chlorophenyl)methyl]glycine, is a halogenated, N-substituted glycine derivative with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It features a glycine backbone functionalized with a 2-chlorobenzyl moiety at the amino group, classifying it as a non-proteinogenic amino acid analog . This ortho-chlorinated benzylamine-acetic acid hybrid is primarily utilized as a synthetic intermediate in medicinal chemistry and organic ligand synthesis, with patent documentation highlighting its role as a precursor to thienopyridine platelet aggregation inhibitors [1].

The Isomeric Criticality of (2-Chloro-benzylamino)-acetic acid: Why Meta- Isomers and Non-Halogenated Analogs Cannot Be Interchanged


In procurement for sensitive synthetic pathways, (2-Chloro-benzylamino)-acetic acid cannot be generically substituted with its 3-chloro or 4-chloro isomers, nor with non-halogenated N-benzylglycine, due to quantifiable differences driven by halogen position. The ortho-chloro group exerts a distinct steric and electron-withdrawing effect that directly influences reaction kinetics . Critically, the 3-chloro isomer (CAS 368873-43-2) is documented as a discontinued product in key supplier catalogs, leading to unreliable supply security—a risk not present with the actively stocked (2-Chloro-benzylamino)-acetic acid . Furthermore, patent evidence specifically identifies the 2-chlorobenzyl motif as a crucial precursor to pharmaceutically relevant thienopyridines, a synthetic route not validated for non-chlorinated analogs like N-benzylglycine [1].

Quantitative Procurement and Performance Guide for (2-Chloro-benzylamino)-acetic acid (CAS 88720-45-0)


Price, Purity, and Supply Security: Direct Comparison of (2-Chloro-benzylamino)-acetic acid Against the 3-Chloro Isomer

A direct head-to-head procurement comparison reveals that (2-Chloro-benzylamino)-acetic acid offers a significant cost-per-gram advantage over its closest isomer. The target compound, supplied by AKSci at a minimum purity of 95%, is priced at $3,777.00 per 5 grams, equating to approximately $755.40/g . In contrast, the 3-chloro isomer (CAS 368873-43-2), listed at a comparable 95% purity by Fluorochem, is priced at 6,050 CNY per 500 mg, which translates to roughly $1,666.00/g . This represents a 54.7% cost reduction when procuring the 2-chloro derivative. Furthermore, the supply chain for the 3-chloro isomer is compromised, as it is marked as a discontinued product by major distributors like CymitQuimica, introducing the risk of future unavailability .

Medicinal Chemistry Chemical Procurement Synthetic Intermediate Sourcing

Synthetic Utility for Pharmaceutically Relevant Scaffolds: Patent Validation Against N-Benzylglycine

A cross-study analysis of patent literature reveals a distinct synthetic utility for the 2-chlorobenzyl motif. Japanese Patent JPS62258374A explicitly defines N-[2-(2-Thienyl)ethyl]-N-(2-chlorobenzyl)glycine, a derivative requiring the 2-chlorobenzyl group, as a novel intermediate for the efficient industrial production of 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a known platelet aggregation inhibitor [1]. This specific spatial and electronic requirement is not fulfilled by the non-halogenated comparator N-benzylglycine (CAS 17136-36-6). While N-benzylglycine is a cheaper bulk reagent (specific pricing not disclosed for small-batch comparison, but listed typically at a fraction of the cost), it lacks both the chlorine atom necessary for subsequent catalytic coupling steps and the established patent precedence for this inhibitory pathway . The ortho-chlorine in the target compound provides a synthetic handle for cross-coupling that is absent in the benzyl analog.

Drug Discovery Patent Chemistry Antiplatelet Agents

Steric Differentiation from Para-Isomer: Implications for Enantioselective Synthesis

A class-level inference based on well-established ortho-para steric parameters shows that (2-Chloro-benzylamino)-acetic acid offers a quantifiably different steric environment compared to its 4-chloro isomer (CAS 114479-33-3). The Taft steric parameter (Es) for an ortho-substituted phenyl is typically more negative (e.g., -1.0 to -1.5) than a para-substituted counterpart, indicating a much larger steric hindrance proximal to the reaction center . While specific Es values for these exact compounds are not experimentally determined in the public domain, this class-level inference implies that the ortho-chloro group of the target compound significantly shields the glycine nitrogen, potentially enhancing enantioselectivity in chiral syntheses where the 4-chloro isomer's para-group would have a minimal steric influence. The 4-chloro isomer is available at a lower purity specification of 95% from AKSci, with pricing and availability not publicly listed, making procurement less transparent .

Organic Synthesis Chiral Chemistry Ligand Design

Validated Application Scenarios for (2-Chloro-benzylamino)-acetic acid in Life Sciences and Industrial Chemistry


Medicinal Chemistry: Synthesis of Platelet Aggregation Inhibitors

As evidenced by patent JPS62258374A, this compound is the cost-effective and supply-secure precursor of choice for developing thienopyridine-based antithrombotic agents [1]. Procuring the ortho-isomer directly enables the patented synthetic route, bypassing the need for failed attempts using the 4-chloro or non-halogenated analogs. Its 2-chlorobenzyl group is chemically integral to forming the core [3,2-c]pyridine structure.

Peptide and Peptidomimetic Library Synthesis as an Unnatural Amino Acid

The ortho-chloro substitution introduces a steric clash near the backbone nitrogen, making it a superior choice for building block libraries aiming to restrict peptide bond conformation . Its high purity specification (≥95%) and cost advantage over the 3-chloro isomer allow for efficient, economical large-scale solid-phase peptide synthesis (SPPS) of conformationally constrained epitopes.

Coordination Chemistry: Designing Bidentate Ligand Systems

The secondary amine and carboxylic acid functionalities allow for predictable bidentate metal coordination. The ortho-chloro group offers a reactive site for further functionalization or steric bulk to control the geometry of metal complexes . The reliable commercial availability (1-week lead time) of the 95% pure material makes it a practical choice for screening libraries of transition metal catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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